molecular formula C8H18Cl2N2 B8810764 1-(3-Chloropropyl)-4-methylpiperazine hydrochloride

1-(3-Chloropropyl)-4-methylpiperazine hydrochloride

Cat. No. B8810764
M. Wt: 213.15 g/mol
InChI Key: OOGLQRQSPQVQTE-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

1-(3-Chloro-propyl)-4-methyl-piperazine hydrochloride (1.7 g, 9.6 mmol, 1.2 eq.) is added in one portion to a mixture of 4-aminophenol (893 mg, 8.0 mmol) and finely powdered sodium hydroxide (808 mg, 20 mmol, 2.5 eq.) in DMF (27 ml). The reaction mixture is stirred for 17 h at RT. The resulting dark suspension is filtered. The filtrate is diluted with DCM (200 ml) and washed with brine (2×50 ml). The aqueous layer is back-extracted with DCM. The organic phase is dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH, 7:3) provides 1.86 g of the title compound as a yellow-brown oil: ESI-MS: 250.2 [MH]+; TLC: Rf=0.31 (DCM/MeOH, 7:3).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.[OH-].[Na+]>CN(C=O)C>[CH3:12][N:9]1[CH2:10][CH2:11][N:6]([CH2:5][CH2:4][CH2:3][O:20][C:17]2[CH:18]=[CH:19][C:14]([NH2:13])=[CH:15][CH:16]=2)[CH2:7][CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl.ClCCCN1CCN(CC1)C
Name
Quantity
893 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
808 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 17 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting dark suspension is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with DCM (200 ml)
WASH
Type
WASH
Details
washed with brine (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is back-extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography (DCM/MeOH, 7:3)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN1CCN(CC1)CCCOC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.